2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide
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Overview
Description
2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide is a complex organic compound with a unique structure that combines pyrazole and pyrimidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the Pyrazole Ring: The synthesis begins with the formation of the pyrazole ring through the reaction of a hydrazine derivative with an α,β-unsaturated carbonyl compound.
Substitution Reactions: The pyrazole ring is then functionalized with a methyl group and a 2-methylphenyl group through substitution reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable amine and a carbonyl compound.
Coupling Reactions: The pyrazole and pyrimidine rings are coupled together using a suitable coupling reagent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis, and the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biology: It is used in biological studies to understand its effects on various cellular processes and pathways.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties, such as enhanced conductivity or stability.
Industry: It is used in the synthesis of other complex organic compounds and as a building block for various industrial applications.
Mechanism of Action
The mechanism of action of 2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-amino-5-(4-methylphenyl)-1,3,4-thiadiazole: This compound shares a similar structure but contains a thiadiazole ring instead of a pyrazole ring.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: This compound contains an indole ring and is used for its antiviral properties.
Uniqueness
2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide is unique due to its combination of pyrazole and pyrimidine rings, which confer specific chemical and biological properties. Its structure allows for diverse chemical modifications and interactions with various biological targets, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-N-[1-[5-methyl-1-(2-methylphenyl)pyrazol-4-yl]ethyl]-6-propan-2-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O/c1-12(2)17-10-18(26-21(22)25-17)20(28)24-14(4)16-11-23-27(15(16)5)19-9-7-6-8-13(19)3/h6-12,14H,1-5H3,(H,24,28)(H2,22,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIWVGBADHOPDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C(C=N2)C(C)NC(=O)C3=NC(=NC(=C3)C(C)C)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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